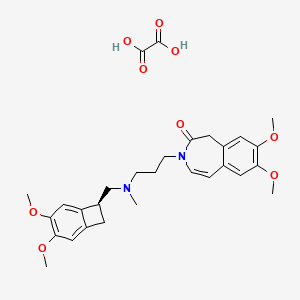

Dehydro Ivabradine Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro Ivabradine Oxalate is a chemical compound with the molecular formula C29H36N2O9 and a molecular weight of 556.60 g/mol It is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina and heart failure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine Oxalate involves multiple steps, starting from the basic structure of Ivabradine. The process typically includes the following steps:

Formation of the Core Structure: The core structure of Ivabradine is synthesized through a series of reactions involving the formation of a bicyclo[4.2.0]octa-1,3,5-triene ring system.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This includes the addition of methoxy groups and the formation of the benzazepinone ring.

Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Dehydro Ivabradine Oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmaceutical Research

Dehydro Ivabradine Oxalate serves as a key compound in studying the pharmacokinetics and pharmacodynamics of Ivabradine derivatives. Research indicates that it can be used to assess drug interactions and therapeutic efficacy in various cardiovascular conditions .

Cardiovascular Therapeutics

The compound is primarily utilized in developing treatments for cardiovascular diseases. Clinical studies have shown that Ivabradine, and by extension its derivatives, effectively lowers heart rates while maintaining cardiac output, making it beneficial for patients with coronary artery disease .

Biological Studies

Researchers employ this compound to investigate its effects on biological systems, particularly within cardiovascular research. Its ability to modulate heart rate provides insights into the management of heart failure and related disorders .

Medicinal Chemistry

As a lead compound, this compound is explored for potential therapeutic applications beyond those currently established for Ivabradine. Its unique structural properties may lead to new drug formulations targeting heart rate regulation .

Industrial Applications

In pharmaceutical production, this compound is utilized in developing analytical methods and quality control processes, ensuring the consistency and purity of cardiovascular drugs .

Real-World Effectiveness Study

A significant observational study involving 655 Chinese patients treated with Ivabradine demonstrated a mean reduction in heart rate of 13.2 bpm at one month and 14.5 bpm at six months. The study highlighted improvements in New York Heart Association functional class and quality of life metrics, confirming the compound's efficacy in real-world settings .

Comparison with Other Cardiovascular Agents

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | High | Targets I_f channels specifically |

| Ivabradine | High | Clinically validated; reduces heart rate effectively |

| Dronedarone | Moderate | Antiarrhythmic properties; broader potassium action |

| Bisoprolol | Low | Beta-blocker; different mechanism |

| Metoprolol | Low | Selective beta-1 antagonist; used for hypertension |

作用機序

Dehydro Ivabradine Oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” channels (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels. The reduction in heart rate allows for more efficient blood flow to the myocardium, improving oxygen supply and reducing the workload on the heart .

類似化合物との比較

Ivabradine: The parent compound, used for treating chronic stable angina and heart failure.

N-Desmethyl Ivabradine: A metabolite of Ivabradine with similar pharmacological properties.

Ivabradine Hydrochloride: Another derivative used in pharmaceutical formulations.

Uniqueness: Dehydro Ivabradine Oxalate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications .

生物活性

Dehydro Ivabradine Oxalate, a derivative of ivabradine, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- CAS Number : 1346558-08-4

- Molecular Formula : C27H34N2O5·C2H2O4

- Molecular Weight : 556.60 g/mol

- SMILES Notation : COc1cc2CC(=O)N(CCCN(C)C[C@H]3Cc4cc(OC)c(OC)cc34)C=Cc2cc1OC.OC(=O)C(=O)O

This compound functions primarily as an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4. This inhibition leads to a reduction in heart rate by decreasing the pacemaker activity in the sinoatrial node. The compound is particularly effective in conditions where heart rate management is critical, such as heart failure and inappropriate sinus tachycardia.

Pharmacological Effects

- Heart Rate Reduction : Clinical studies have demonstrated that ivabradine and its derivatives significantly lower heart rates in patients with chronic heart failure. For instance, a study reported a decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over a treatment period, indicating effective management of tachycardia .

- Improvement in Quality of Life : Patients undergoing treatment with ivabradine have shown significant improvements in health-related quality of life (HR-QOL), particularly in social functioning and overall well-being .

- Safety Profile : Case reports suggest that this compound can be safely administered without significant adverse effects, making it a viable option for long-term management of heart conditions .

Case Study 1: Hemodialysis Patients

A study involving hemodialysis patients with chronic heart failure assessed the efficacy of ivabradine. Over 12 weeks, participants experienced significant reductions in heart rate and improvements in systolic blood pressure, alongside a marked decrease in dialysis-related hypotension .

Case Study 2: Chronic Heart Failure Management

In another investigation focusing on chronic heart failure patients not receiving optimal beta-blocker therapy, ivabradine was found to significantly reduce hospitalizations due to worsening heart failure symptoms . These findings align with previous research indicating that ivabradine's efficacy is enhanced when used alongside beta-blockers.

Comparative Efficacy Table

特性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJJKAYCYVLIR-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。